(2-Piperidin-2-ylphenyl)methanol;hydrochloride
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Overview
Description
(2-Piperidin-2-ylphenyl)methanol;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Piperidin-2-ylphenyl)methanol;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction is often catalyzed by a metal complex, such as iron or gold, and may involve the use of oxidizing agents like iodine(III) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Piperidin-2-ylphenyl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-Piperidin-2-ylphenyl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2-Piperidin-2-ylphenyl)methanol;hydrochloride involves its role as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety in the compound helps to optimize the 3D orientation of the degrader, facilitating the formation of the ternary complex and enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (4-(Piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
(2-Piperidin-2-ylphenyl)methanol;hydrochloride is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development. This flexibility allows for better optimization of the degrader’s 3D orientation, enhancing the formation of the ternary complex and improving the drug-like properties of the PROTAC .
Properties
Molecular Formula |
C12H18ClNO |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
(2-piperidin-2-ylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12;/h1-2,5-6,12-14H,3-4,7-9H2;1H |
InChI Key |
UNNNVMVDYUQJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2CO.Cl |
Origin of Product |
United States |
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